{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene
Overview
Description
{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene, also known as benzyl 2-methyl-2-propenyl ether, is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound is characterized by its yellow to pale yellow color and is typically found in a liquid state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methyl-2-propen-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Scientific Research Applications
{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the 2-methyl-2-propenyl group.
Benzyl acetate: Contains an ester functional group instead of an ether.
Benzyl chloride: Contains a chlorine atom instead of the 2-methyl-2-propenyl group.
Uniqueness
{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene is unique due to its ether linkage and the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
2-methylprop-2-enoxymethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZYBHBEBHVRMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972022 | |
Record name | {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5658-46-8 | |
Record name | NSC70010 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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